3-Cyclopentylazetidine hydrochloride

Lipophilicity Drug-likeness Scaffold selection

3-Cyclopentylazetidine hydrochloride (CAS 1803607-59-1) is a hydrochloride salt of a 3-substituted azetidine, belonging to the saturated four-membered nitrogen-containing heterocycle class. Its IUPAC name is Azetidine, 3-cyclopentyl-, hydrochloride (1:1).

Molecular Formula C8H16ClN
Molecular Weight 161.67 g/mol
CAS No. 1803607-59-1
Cat. No. B1458467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopentylazetidine hydrochloride
CAS1803607-59-1
Molecular FormulaC8H16ClN
Molecular Weight161.67 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2CNC2.Cl
InChIInChI=1S/C8H15N.ClH/c1-2-4-7(3-1)8-5-9-6-8;/h7-9H,1-6H2;1H
InChIKeyHPWCMERKLYRYTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopentylazetidine Hydrochloride (CAS 1803607-59-1): Chemical Identity and Scaffold Classification for Procurement


3-Cyclopentylazetidine hydrochloride (CAS 1803607-59-1) is a hydrochloride salt of a 3-substituted azetidine, belonging to the saturated four-membered nitrogen-containing heterocycle class. Its IUPAC name is Azetidine, 3-cyclopentyl-, hydrochloride (1:1) [1]. The compound possesses a molecular formula of C₈H₁₆ClN and a molecular weight of 161.67 g/mol . As a compact, fully sp³-hybridized scaffold (Fsp₃ = 1.0) with a calculated LogP of 1.33 and a polar surface area of 12 Ų, it occupies a defined region of lipophilic–hydrophilic chemical space distinct from unsubstituted azetidine and aromatic-substituted analogs [2]. It is cataloged as a versatile small-molecule building block for medicinal chemistry and pharmaceutical research, with commercial availability at purities typically ranging from 95% to 98% .

Why 3-Cyclopentylazetidine Hydrochloride Cannot Be Swapped with In-Class Analogs: The Case for Evidence-Based Selection


Within the azetidine building-block class, the position and nature of the substituent, the salt form, and the resulting physicochemical profile create non-interchangeable molecular entities. The 3-cyclopentyl substitution pattern on the azetidine ring generates a specific lipophilicity (LogP 1.33), complete sp³ carbon saturation (Fsp₃ = 1.0), and a distinct steric environment that cannot be replicated by 2-substituted regioisomers, N-substituted analogs, or aromatic-substituted variants [1]. The hydrochloride salt form confers aqueous solubility and handling characteristics that the free base (CAS 1554559-91-9; pKa 11.33 ± 0.40, predicted) lacks . Generic substitution with simpler azetidine HCl (LogP ≈ −0.20) would result in a >50-fold difference in calculated octanol–water partitioning, fundamentally altering pharmacokinetic behavior if incorporated into a lead series . Similarly, substitution with 3-phenylazetidine HCl (LogP 2.50, Fsp₃ ≈ 0.33) would shift the scaffold toward aromatic flatland, reducing three-dimensional complexity and metabolic stability potential [2]. The evidence items below quantify these differences and establish the selection criteria.

3-Cyclopentylazetidine Hydrochloride: Quantitative Differentiation Evidence Against Key Comparators


LogP Differentiation: 3-Cyclopentylazetidine HCl vs. Unsubstituted Azetidine

3-Cyclopentylazetidine hydrochloride exhibits a calculated LogP of 1.33, representing a >50-fold increase in octanol–water partitioning relative to unsubstituted azetidine (LogP = −0.20) [1]. This LogP value falls within a range (1–3) generally considered favorable for balancing permeability and aqueous solubility in drug discovery programs. In contrast, azetidine HCl itself (CAS 36520-39-5) is freely water-soluble but lacks sufficient lipophilicity for membrane permeation, limiting its utility as a direct bioisostere or building block where moderate lipophilicity is required .

Lipophilicity Drug-likeness Scaffold selection

Fsp₃ (Fraction sp³) Differentiation: Fully Saturated Scaffold vs. Aromatic-Substituted Azetidine Analogs

3-Cyclopentylazetidine hydrochloride possesses an Fsp₃ value of 1.0, indicating that all eight carbon atoms in the molecule are sp³-hybridized [1]. This complete saturation contrasts sharply with 3-phenylazetidine (free base or HCl salt), which has only three sp³ carbons out of nine total carbons, yielding an Fsp₃ of approximately 0.33 [2]. Fsp₃ has been validated as a parameter correlating positively with clinical success rates: compounds with higher Fsp₃ tend to exhibit improved aqueous solubility, reduced off-target promiscuity, and superior metabolic stability compared to flat, aromatic counterparts [3]. The target compound represents one of the few commercially available azetidine building blocks that simultaneously achieves Fsp₃ = 1.0 while maintaining a calculated LogP above 1.0.

3D complexity Metabolic stability Fsp₃ Drug-likeness

Regioisomeric Differentiation: 3-Cyclopentyl vs. 2-Cyclopentyl Azetidine Hydrochloride – Procurement Cost and Scaffold Geometry

The 3-cyclopentylazetidine hydrochloride (target) and its 2-substituted regioisomer (CAS 2126159-82-6) share identical molecular formula (C₈H₁₆ClN) and molecular weight (161.67 g/mol) but differ fundamentally in substitution position, which alters the spatial orientation of the cyclopentyl group relative to the azetidine nitrogen [1][2]. Procurement pricing reveals a meaningful difference: Enamine lists the 3-substituted isomer at $252.00 per 50 mg, while the 2-substituted isomer is priced at $238.00 per 50 mg — a 5.9% premium for the 3-substituted regioisomer [2][3]. More strikingly, at the 0.5 g scale, the 2-substituted isomer is listed at $803.00 (Enamine), whereas the 3-substituted isomer at the 2.5 g scale is $2,127.00, translating to an approximate per-gram cost of $851 vs. $1,606 — a 1.9× cost differential [2][3]. These regioisomers are not functionally interchangeable: the 3-position attachment places the cyclopentyl moiety further from the reactive nitrogen center, creating different vectors for downstream derivatization and distinct steric profiles in receptor-binding applications.

Regioisomer Scaffold geometry Procurement cost Synthetic accessibility

Salt Form Advantage: Hydrochloride vs. Free Base — Handling, Solubility, and Storage Stability

3-Cyclopentylazetidine is commercially available both as the free base (CAS 1554559-91-9) and as the hydrochloride salt (CAS 1803607-59-1). The free base has a predicted pKa of 11.33 ± 0.40, indicating it exists predominantly in the protonated form at physiological pH but requires salt formation for optimal solid-state stability and aqueous solubility . Azetidine hydrochloride salts as a class are documented to be hygroscopic but freely water-soluble, with improved thermal and chemical stability for storage and handling compared to the free amine forms . The hydrochloride salt form of the target compound is the predominate commercial offering (available from Enamine, Aaron, A2B Chem, Life Chemicals, and 1PlusChem), whereas the free base is stocked by fewer suppliers, reflecting the salt form's advantages in reproducibility and ease of use for biological assay preparation [1].

Salt selection Solubility Stability Free base comparison

Polar Surface Area and Hydrogen-Bond Profile: Suitability for CNS and Intracellular Target Space

3-Cyclopentylazetidine hydrochloride exhibits a topological polar surface area (TPSA) of 12 Ų with exactly one hydrogen-bond donor (the protonated azetidine N–H) and one hydrogen-bond acceptor (the azetidine nitrogen in its neutral form) [1]. This minimal H-bond profile, combined with the compound's low molecular weight (161.67 g/mol) and moderate lipophilicity (LogP 1.33), places it within or near the established physicochemical parameter space for CNS-penetrant compounds (typically TPSA < 60–70 Ų, MW < 400, LogP 1–4) [2]. By comparison, 3-phenylazetidine hydrochloride has an identical TPSA of 12.03 Ų but a significantly higher LogP of 2.50, which may increase the risk of high plasma protein binding and reduced free fraction [3]. The single rotatable bond (cyclopentyl–azetidine linkage) further contributes to low conformational entropy, a favorable attribute for target binding affinity.

PSA CNS drug design Blood-brain barrier Hydrogen bonding

3-Cyclopentylazetidine Hydrochloride: Evidence-Aligned Application Scenarios for Scientific Procurement


Medicinal Chemistry: CNS-Penetrant Lead Optimization Programs Requiring Moderate Lipophilicity and Maximal sp³ Character

Programs targeting CNS receptors, transporters, or enzymes can deploy 3-cyclopentylazetidine hydrochloride as a sp³-rich, conformationally constrained building block. With LogP of 1.33, TPSA of 12 Ų, and Fsp₃ of 1.0, the scaffold aligns with CNS drug-likeness guidelines [1][2]. Its superior LogP matching (vs. azetidine HCl, LogP −0.20) and higher Fsp₃ (vs. 3-phenylazetidine, Fsp₃ 0.33) make it the rational choice when both brain penetration potential and metabolic stability are design priorities [3].

Parallel Library Synthesis: Scaffold Diversification with Controlled Lipophilicity and Regioisomeric Precision

For diversity-oriented synthesis platforms, the 3-cyclopentyl substitution pattern offers a vector distinct from the more common 2-substituted and N-substituted azetidine series [1]. The hydrochloride salt form enables direct weighing and dissolution in polar aprotic or protic solvents without pre-neutralization, streamlining automated library production workflows [2]. Procurement teams should note the 1.9× cost premium over the 2-cyclopentyl regioisomer at gram scale and plan budgets accordingly .

Fragment-Based Drug Discovery (FBDD): Low-Molecular-Weight, 3D Fragment with Favorable Physicochemical Properties

At 161.67 g/mol with only one rotatable bond, 3-cyclopentylazetidine hydrochloride meets FBDD fragment criteria (MW < 250, RotB < 3). Its Fsp₃ of 1.0 and calculated LogP of 1.33 place it in the desirable '3D fragment' category, which is increasingly preferred over flat aromatic fragments for generating lead-like hits with higher developmental success rates [1][2].

Chemical Biology: Tool Compound Synthesis Requiring Defined Salt Form for Reproducible Assay Preparation

The hydrochloride salt's aqueous solubility advantage over the free base (pKa 11.33) ensures consistent dissolution in biological assay buffers (pH 7.4), eliminating the variability associated with free-base weighing and in-situ protonation [1]. Multi-supplier availability (≥10 vendors) at 95–98% purity supports assay replication and scale-up without single-supplier dependency [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Cyclopentylazetidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.